Lipophilicity (XLogP3) as a Predictor of Membrane Permeability: 1-Butyl vs. 1-Methyl and 1-H Analogs
The computed partition coefficient (XLogP3) for 1-butyl-1H-tetrazol-5-amine is 0.4, indicating a 100-fold higher lipophilicity compared to the unsubstituted 5-aminotetrazole (XLogP3 ≈ -0.9), and a ~5-fold increase compared to the 1-methyl analog (XLogP3 ≈ 0.08) [1][2]. This quantitative difference translates to superior predicted membrane permeability for the butyl derivative, which is a critical parameter for accessing intracellular targets.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 5-aminotetrazole (XLogP3 ≈ -0.9); 1-methyl-1H-tetrazol-5-amine (XLogP3 ≈ 0.08) |
| Quantified Difference | 0.4 (1-butyl) vs. ≈ -0.9 (unsubstituted); 0.4 (1-butyl) vs. ≈ 0.08 (1-methyl) |
| Conditions | Computed property; XLogP3 algorithm |
Why This Matters
This matters for scientific selection because the 100-fold higher lipophilicity of the butyl derivative (relative to the parent) suggests a substantially improved ability to cross biological membranes, which is essential for accessing intracellular targets in cellular assays and in vivo models.
- [1] PubChem. (2025). 5-Aminotetrazole. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Aminotetrazole View Source
- [2] PubChem. (2025). 1-Methyl-1H-tetrazol-5-amine. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-tetrazol-5-amine View Source
